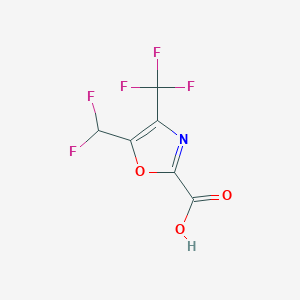
5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid is a fluorinated heterocyclic compound. The presence of both difluoromethyl and trifluoromethyl groups in its structure makes it a unique molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. The oxazole ring is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which contributes to the compound’s stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid typically involves the introduction of difluoromethyl and trifluoromethyl groups into the oxazole ring. One common method is the radical difluoromethylation and trifluoromethylation of oxazole derivatives. This process often employs difluoromethyl and trifluoromethyl radicals generated from suitable precursors under specific reaction conditions, such as the presence of a radical initiator and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
化学反応の分析
Types of Reactions
5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The difluoromethyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the oxazole ring .
科学的研究の応用
5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex fluorinated molecules.
Biology: It serves as a probe for studying biological processes involving fluorinated compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of advanced materials with specific properties, such as increased stability and reactivity
作用機序
The mechanism of action of 5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its efficacy in biological systems .
類似化合物との比較
Similar Compounds
Trifluoromethyl-substituted oxazoles: These compounds have similar structures but lack the difluoromethyl group.
Difluoromethyl-substituted oxazoles: These compounds have similar structures but lack the trifluoromethyl group
Uniqueness
5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid is unique due to the presence of both difluoromethyl and trifluoromethyl groups.
特性
IUPAC Name |
5-(difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5NO3/c7-3(8)1-2(6(9,10)11)12-4(15-1)5(13)14/h3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFWDDNHUNAWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(O1)C(=O)O)C(F)(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














